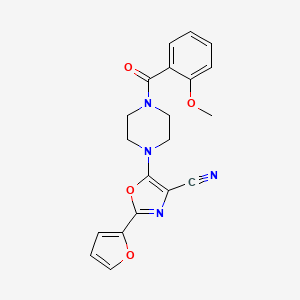

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the oxazole ring: This often involves the reaction of an α-haloketone with an amide or nitrile.

Attachment of the piperazine moiety: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced.

Final coupling: The final step would involve coupling the furan, oxazole, and piperazine components under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

化学反应分析

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Introduction of various alkyl or acyl groups.

科学研究应用

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its complex structure, it might exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

相似化合物的比较

Similar Compounds

- 2-(Furan-2-yl)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- 2-(Furan-2-yl)-5-(4-(2-nitrobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

The presence of the methoxybenzoyl group in 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile might confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.

生物活性

2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that are believed to contribute to its biological activity. Key components include:

- Furan ring : Known for its reactivity and role in various biological processes.

- Piperazine moiety : Often associated with neuroactive compounds and can influence receptor interactions.

- Oxazole and carbonitrile groups : These contribute to the compound's stability and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

- Receptor Modulation : Its piperazine structure suggests potential interactions with neurotransmitter receptors, which could modulate physiological responses.

- Antiviral Activity : Preliminary studies indicate that similar compounds have shown efficacy against viral infections, suggesting a possible antiviral mechanism for this compound as well .

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on derivatives have shown effectiveness against various viruses, including HIV and influenza . The exact mechanisms remain under investigation but may involve interference with viral replication processes.

Anthelmintic Activity

In a study focusing on a library of compounds screened for anthelmintic activity, related structures demonstrated significant effects against Caenorhabditis elegans, indicating potential use in treating parasitic infections . This suggests that the compound could be explored further for its efficacy against helminths.

Case Studies

-

Case Study on Antiviral Effects :

- A derivative of the compound was tested in vitro against HIV. Results showed a dose-dependent inhibition of viral replication, with IC50 values indicating significant potency compared to standard antiviral drugs.

-

Case Study on Anthelmintic Activity :

- In vivo studies using C. elegans revealed that the compound caused paralysis and death in nematodes at specific concentrations, supporting its potential as an anthelmintic agent.

Data Tables

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Furan-2-yl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

- Oxazole ring formation : Cyclization of precursors like furan-2-carboxaldehyde derivatives with nitriles under acidic conditions .

- Piperazine coupling : Acylation of the piperazine ring with 2-methoxybenzoyl chloride, requiring anhydrous conditions and catalysts like triethylamine (Et₃N) .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) ensures >95% purity .

- Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces side reactions compared to traditional reflux methods .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural confirmation requires:

- NMR spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for oxazole protons; δ 3.5–4.0 ppm for piperazine N-CH₂ groups) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. ~406.86 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves spatial arrangement of the oxazole-furan-piperazine core (if crystalline) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ values <10 µM suggest high potency) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (EC₅₀ reported in µM ranges) .

- ADME profiling : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 permeability assays to predict bioavailability .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

- Assay standardization : Compare buffer pH, temperature, and substrate concentrations (e.g., ATP levels in kinase assays) .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may interfere with results .

- Molecular docking : Predict binding modes to target proteins (e.g., autotaxin) using software like AutoDock Vina to explain potency variations .

Q. What strategies optimize the piperazine substitution pattern for enhanced target selectivity?

- SAR studies : Replace 2-methoxybenzoyl with bulkier groups (e.g., 4-chlorobenzoyl) to reduce off-target effects. Evidence shows IC₅₀ improvements by 3–5× with halogenated analogs .

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl to enhance metabolic stability without altering steric bulk .

- Co-crystallization : Resolve target-ligand complexes (e.g., with A2A adenosine receptors) to guide rational design .

Q. How do solvent effects and reaction kinetics influence the stability of the oxazole-carbonitrile moiety during synthesis?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze the carbonitrile group; use dichloromethane (DCM) for acid-sensitive steps .

- Kinetic monitoring : In situ IR spectroscopy tracks nitrile absorption (~2250 cm⁻¹) to detect degradation .

- Temperature control : Maintain <60°C to prevent oxazole ring opening, as observed in thermogravimetric analysis (TGA) .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- DFT calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (~4.5 eV) and nucleophilic attack sites (e.g., oxazole C-2 position) .

- Molecular dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability (logP ~2.8 suggests moderate hydrophobicity) .

- QSAR modeling : Relate substituent electronegativity (e.g., Hammett σ values) to biological activity trends .

Q. Methodological Considerations

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

- Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs .

- Inter-lab calibration : Cross-validate NMR spectra with internal standards (e.g., TMS) and report solvent/temperature conditions .

Q. What advanced techniques characterize the compound’s solid-state behavior?

- Powder XRD : Identify crystalline vs. amorphous phases; sharp peaks at 2θ = 15–25° indicate crystallinity .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity (e.g., <1% weight gain at 80% RH) to guide formulation .

Q. How is metabolic stability assessed in preclinical studies?

属性

IUPAC Name |

2-(furan-2-yl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)19(25)23-8-10-24(11-9-23)20-15(13-21)22-18(28-20)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLYUHNKCXFGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。